molecular formula C20H25FN4OS B2775226 5-((3,5-Dimethylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008980-33-3

5-((3,5-Dimethylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2775226
CAS RN: 1008980-33-3
M. Wt: 388.51
InChI Key: ICAMTYSXWVYUSH-UHFFFAOYSA-N
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Description

5-((3,5-Dimethylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C20H25FN4OS and its molecular weight is 388.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

Neurokinin-1 (NK1) receptor antagonists have been studied for their potential in clinical applications, such as treating emesis (nausea and vomiting) and depression. One example includes a compound with high affinity and orally active properties, suggesting its utility in pre-clinical tests relevant to these conditions Harrison et al., 2001.

Antimicrobial Activities

New 1,2,4-Triazole derivatives have been synthesized and shown to possess good or moderate antimicrobial activities against various microorganisms. This indicates their potential in developing new antimicrobial agents Bektaş et al., 2010.

Tubulin Polymerization Inhibitors

A series of triazolopyrimidines has been identified as anticancer agents with a unique mechanism of inhibiting tubulin polymerization. This mechanism is distinct because it promotes polymerization in vitro without competing with paclitaxel binding, indicating a novel approach to cancer therapy Zhang et al., 2007.

Transforming Growth Factor-β Type I Receptor Kinase Inhibitors

Compounds have been synthesized and evaluated for their inhibitory activity against TGF-β type I receptor kinase, showing potential in treating conditions related to this pathway Krishnaiah et al., 2015.

Antifungal Agents

A novel series of compounds have demonstrated significant antifungal activity, particularly against Candida albicans, compared with standard treatments. This suggests their potential as lead compounds for developing new antifungal therapies Sangshetti et al., 2014.

properties

IUPAC Name

5-[(3,5-dimethylpiperidin-1-yl)-(3-fluorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4OS/c1-4-16-22-20-25(23-16)19(26)18(27-20)17(14-6-5-7-15(21)9-14)24-10-12(2)8-13(3)11-24/h5-7,9,12-13,17,26H,4,8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAMTYSXWVYUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CC(CC(C4)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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